

Technical Support Center: Best Practices for Nickel-58 Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of **Nickel-58** (58Ni) materials.

Frequently Asked Questions (FAQs)

Q1: What is Nickel-58 and is it radioactive?

A1: **Nickel-58** is a stable, non-radioactive isotope of the element nickel.[1][2] It is the most abundant of nickel's five stable isotopes, making up about 68% of naturally occurring nickel.[3] [4]

Q2: What are the primary applications of **Nickel-58** in research?

A2: Nickel-58 is used in a variety of research applications, including:

- As a reference material in elemental analysis using secondary ion mass spectrometry.[5]
- For measuring neutron spectrums in reactors.[5]
- In studies of energy emissions in nuclear reactors.[5]
- For the production of the positron-emitting radioisotope Cobalt-58 (58Co).[6]
- In noninvasive measurements of human consumption and absorption of nickel.[1][7]

As target material in nuclear physics experiments.[8]

Q3: What are the main health hazards associated with Nickel-58 materials?

A3: As with other forms of nickel, the primary hazards of **Nickel-58**, especially in powder form, include:

- Skin Sensitization: May cause an allergic skin reaction, commonly known as "nickel itch".[1] [9][10]
- Inhalation Risk: Inhaling nickel dust can damage the respiratory tract and may cause allergic asthma.[10][11]
- Carcinogenicity: Nickel dust is suspected of causing cancer, particularly lung and nasal cancers, through prolonged or repeated inhalation.[1][10][12]
- Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][10]

Data Presentation: Properties and Exposure Limits

Physical and Chemical Properties of Nickel-58

Property	Value	
Symbol	⁵⁸ Ni	
Atomic Number	28	
Atomic Mass	57.935342 g/mol [13]	
Appearance	Silvery-white or gray solid/powder[7][14]	
Melting Point	1453 °C (2647 °F)[7][10]	
Boiling Point	2732 °C (4950 °F)[7][10]	
Solubility	Insoluble in water[7][11]	
Stability	Stable under normal conditions[9][15]	

Occupational Exposure Limits for Nickel Powder

Agency	Limit (Time-Weighted Average - TWA)	Notes
NIOSH REL	0.015 mg/m ³ [11][12]	Potential occupational carcinogen.[11][12]
OSHA PEL	1 mg/m³[11]	Does not apply to Nickel Carbonyl.[11]
ACGIH TLV	1.5 mg/m³ (inhalable fraction) [15]	Confirmed human carcinogen. [15]

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists.

Handling and Storage Best Practices

Q4: What are the essential personal protective equipment (PPE) requirements for handling **Nickel-58** powder?

A4: When handling **Nickel-58** powder, the following PPE is required:

- Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[9][15]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9] Double gloving is recommended for extended use.[16]
- Body Protection: A lab coat worn fully closed.[16] For dusty procedures, consider a dedicated lab coat.[16]
- Respiratory Protection: If engineering controls cannot maintain exposure below occupational limits, a NIOSH-approved respirator (e.g., N100 or P100) is necessary.[11][15]

Q5: What are the best practices for storing **Nickel-58** materials?

A5: **Nickel-58** materials should be stored according to these guidelines:

Keep the container tightly closed.[9][17]

- Store in a cool, dry, and well-ventilated area.[9][15]
- Store away from incompatible materials such as strong acids, oxidizing agents, and sulfur.[1]
 [9][15]
- For powder forms, storing under an inert gas like nitrogen is recommended to prevent oxidation.[9]
- Ensure storage areas are locked or otherwise secured to prevent unauthorized access.[16]

Q6: How should I handle a spill of **Nickel-58** powder?

A6: In case of a spill:

- Evacuate non-essential personnel from the area.[12]
- Wear appropriate PPE, including respiratory protection.[10]
- Avoid generating dust. Do not use dry sweeping.[10]
- Gently sweep or scoop up the material and place it in a sealed, properly labeled container for waste disposal.[1][9]
- After material pickup is complete, ventilate the area and wash the spill site.[1][9]

Troubleshooting Guides

Q7: My mass spectrometry results show an incorrect isotopic abundance for ⁵⁸Ni. What could be the cause?

A7: Inaccurate isotopic abundance measurements for ⁵⁸Ni can be caused by isobaric interference, where ions of different elements have the same mass-to-charge ratio.[5] A common interference is from Iron-58 (⁵⁸Fe).[5]

Troubleshooting Steps:

 Analyze a Blank: Run a blank sample with the same acid matrix to check for contamination or polyatomic interferences.

- Analyze an Iron Standard: If you suspect ⁵⁸Fe interference, analyze a standard solution containing only iron to confirm.[5]
- Use a Correction Equation: If interference is confirmed, measure a non-interfering isotope of the interfering element (e.g., ⁵⁶Fe or ⁵⁷Fe) and use a mathematical correction based on natural isotopic abundances to subtract the contribution at m/z 58.
- Instrument Maintenance: Ensure your mass spectrometer is properly tuned and calibrated.[4] Poor calibration can lead to mass accuracy errors.[4]

Q8: I am observing poor signal intensity or "peak tailing" in my chromatograms when analyzing samples containing **Nickel-58** compounds. What should I investigate?

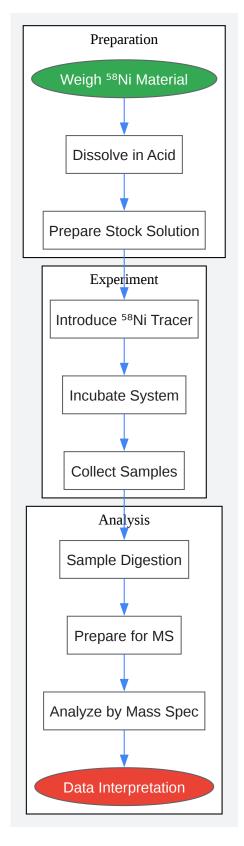
A8: This can be caused by several factors related to both the sample and the instrument:

- Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal will be weak; if too concentrated, it can cause ion suppression.[4]
- Interaction with Tubing: Nickel compounds can interact with stainless steel tubing and frits in chromatography systems, leading to peak tailing. Consider using PEEK or other inert materials for tubing and components.
- Contamination: Contamination in the ion source or mass analyzer can affect signal intensity and peak shape.[4] Follow the manufacturer's guidelines for cleaning and maintenance.[4]
- Ionization Efficiency: Experiment with different ionization techniques (e.g., ESI, APCI) to optimize the signal for your specific Nickel-58 compound.[4]

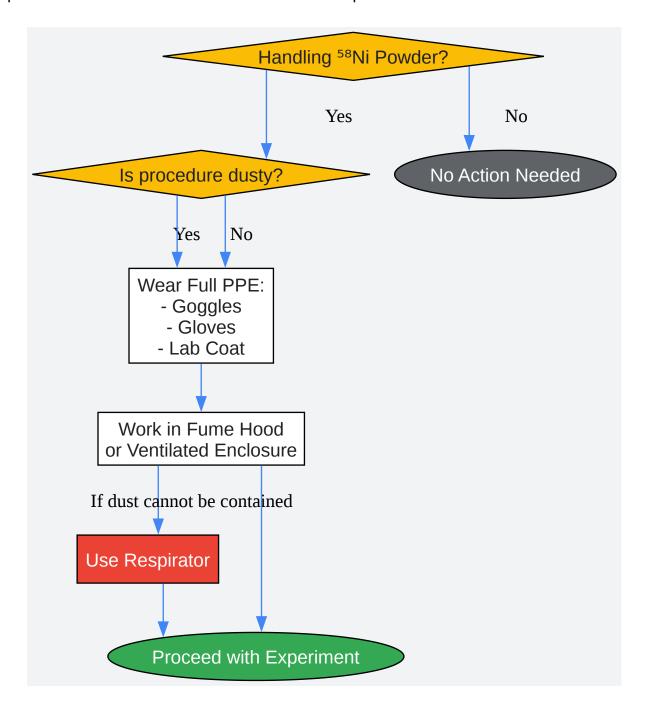
Experimental Protocols

Generalized Protocol for Isotope Tracer Experiment

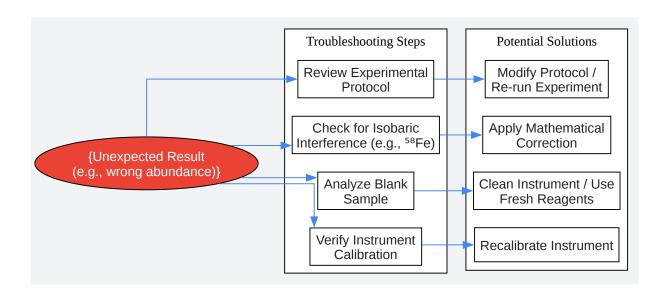
This protocol outlines a general workflow for a tracer experiment using a ⁵⁸Ni-enriched compound to study its uptake or metabolic pathway.


• Preparation of ⁵⁸Ni Stock Solution:

- In a fume hood, wearing appropriate PPE, accurately weigh the required amount of ⁵⁸Nienriched material (e.g., ⁵⁸NiO or ⁵⁸Ni metal powder).
- If starting with the metal or oxide, dissolve it in a minimal amount of high-purity acid (e.g., nitric acid). Use gentle heating if necessary.
- Once dissolved, dilute the solution with deionized water to the desired stock concentration in a Class A volumetric flask.
- Introduction of Tracer:
 - Introduce a known amount of the ⁵⁸Ni stock solution into the experimental system (e.g., cell culture media, soil sample, or buffer for a protein binding assay).
- · Incubation and Sampling:
 - Incubate the system for the desired time points.
 - At each time point, collect samples for analysis (e.g., aliquots of media, cell pellets, or separated protein fractions).
- Sample Preparation for Mass Spectrometry:
 - Digest samples if necessary (e.g., acid digestion for biological samples) to break down the matrix.
 - Dilute the digested samples to a concentration suitable for the mass spectrometer.
 - Add an internal standard if quantitative analysis is required.
- Analysis by Mass Spectrometry (e.g., ICP-MS):
 - Calibrate the instrument using a certified nickel standard solution.
 - Analyze the samples, monitoring the signal for ⁵⁸Ni as well as other nickel isotopes (e.g., ⁶⁰Ni) to determine the isotopic enrichment in the sample compared to the natural abundance.


Mandatory Visualizations

Click to download full resolution via product page


Caption: General workflow for a **Nickel-58** tracer experiment.

Click to download full resolution via product page

Caption: Decision-making flowchart for safe handling of Nickel-58 powder.

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nickel SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. research.uga.edu [research.uga.edu]
- 3. Nickel-58 isotopic data and properties [chemlin.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. plantsci.cam.ac.uk [plantsci.cam.ac.uk]
- 7. americanelements.com [americanelements.com]

Troubleshooting & Optimization

- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. buyisotope.com [buyisotope.com]
- 10. physics.purdue.edu [physics.purdue.edu]
- 11. CDC NIOSH Pocket Guide to Chemical Hazards Nickel metal and other compounds (as Ni) [cdc.gov]
- 12. laddresearch.com [laddresearch.com]
- 13. Nickel, isotope of mass 58 | Ni | CID 178157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. buyisotope.com [buyisotope.com]
- 15. tracesciences.com [tracesciences.com]
- 16. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 17. NICKEL, METAL & INSOLUBLE COMPOUNDS (as Ni) | Occupational Safety and Health Administration [osha.gov]
- To cite this document: BenchChem. [Technical Support Center: Best Practices for Nickel-58 Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083857#best-practices-for-handling-and-storage-of-nickel-58-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com